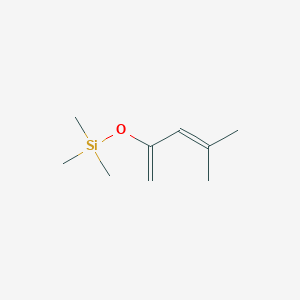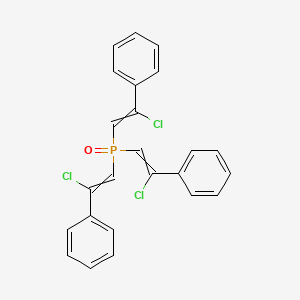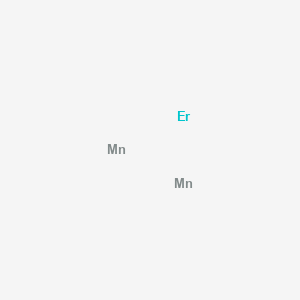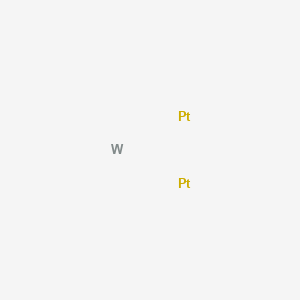
Platinum--tungsten (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–tungsten (2/1) is a bimetallic compound consisting of platinum and tungsten in a 2:1 ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The combination of platinum and tungsten enhances the catalytic activity and stability of the compound, making it an excellent candidate for use in fuel cells, catalysis, and other advanced technologies.
准备方法
Synthetic Routes and Reaction Conditions
One common method for preparing platinum–tungsten (2/1) involves the use of galvanic replacement on amorphous tungsten nanoparticles. In this process, carbon-supported platinum–tungsten bimetallic nanoparticles are prepared by etching tungsten nanoparticles with a platinum precursor. This method does not require the use of surfactants, and the resulting nanoparticles are uniformly loaded on the carbon support .
Another method involves the hydrothermal synthesis of tungsten disulfide (WS₂) followed by doping with platinum using a platinum chloride solution. This method produces platinum-doped tungsten disulfide hollow spheres, which exhibit excellent catalytic activity for hydrogen evolution reactions .
Industrial Production Methods
Industrial production of platinum–tungsten (2/1) typically involves large-scale synthesis using methods similar to those described above. The choice of method depends on the desired properties of the final product and the specific application. For example, the hydrothermal method may be preferred for applications requiring high catalytic activity, while the galvanic replacement method may be used for applications requiring uniform nanoparticle distribution.
化学反应分析
Types of Reactions
Platinum–tungsten (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the presence of platinum and tungsten, which enhance the reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving platinum–tungsten (2/1) include hydrogen, oxygen, and various organic molecules. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although some reactions may require elevated temperatures or pressures.
Major Products Formed
The major products formed from reactions involving platinum–tungsten (2/1) depend on the specific reaction conditions and reagents used. For example, in hydrogen evolution reactions, the major product is hydrogen gas, while in oxidation reactions, the major products may include various oxides of platinum and tungsten .
科学研究应用
Platinum–tungsten (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution and ethanol oxidation reactions. .
Biology: Platinum–tungsten (2/1) is used in biological research to study the effects of bimetallic nanoparticles on cellular processes.
Medicine: The compound is being explored for its potential use in cancer therapy.
Industry: Platinum–tungsten (2/1) is used in various industrial applications, including fuel cells and catalysis.
作用机制
The mechanism of action of platinum–tungsten (2/1) involves the interaction of the compound with various molecular targets and pathways. In catalytic reactions, the compound enhances the reactivity of the reactants by providing active sites for the reaction to occur. The presence of platinum and tungsten in the compound increases the number of active sites and improves the overall efficiency of the reaction .
In biological applications, the compound may interact with cellular components, such as DNA and proteins, to exert its effects. For example, platinum-containing compounds are known to bind to DNA and interfere with its replication, leading to cell death. The addition of tungsten may enhance these effects by increasing the stability and reactivity of the compound .
相似化合物的比较
Platinum–tungsten (2/1) can be compared with other bimetallic compounds, such as platinum–nickel and platinum–ruthenium. These compounds share some similarities, such as high catalytic activity and stability, but also have unique properties that make them suitable for different applications.
Platinum–nickel: This compound is known for its high catalytic activity in fuel cells and other electrochemical applications.
Platinum–ruthenium: This compound is commonly used in catalysis and has excellent stability and reactivity.
By comparing these compounds, it is clear that platinum–tungsten (2/1) offers a unique combination of high catalytic activity, stability, and cost-effectiveness, making it an attractive choice for various scientific and industrial applications.
属性
CAS 编号 |
12402-30-1 |
|---|---|
分子式 |
Pt2W |
分子量 |
574.0 g/mol |
IUPAC 名称 |
platinum;tungsten |
InChI |
InChI=1S/2Pt.W |
InChI 键 |
PLQTVGUTNMSBAC-UHFFFAOYSA-N |
规范 SMILES |
[W].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


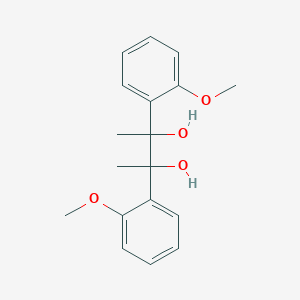
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
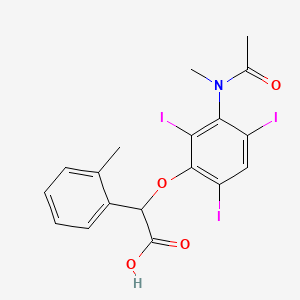
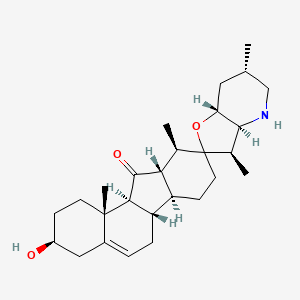
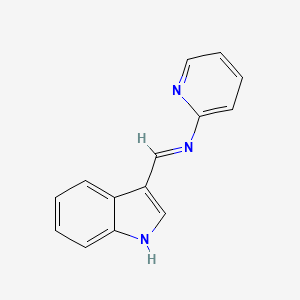
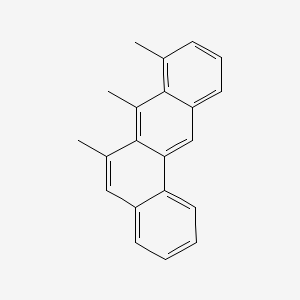
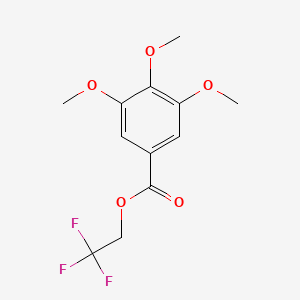
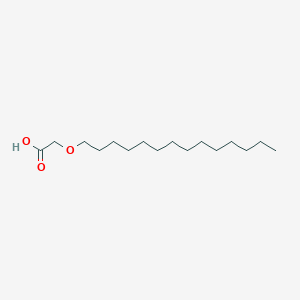
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
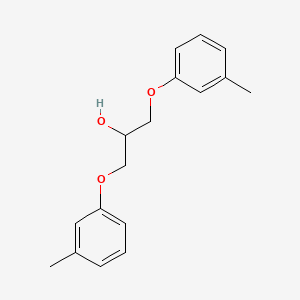
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
